N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, provides insight into the molecular conformation and intramolecular interactions of similar acetamide derivatives. These studies highlight the folded conformation around the methylene C atom of the thioacetamide bridge, facilitating understanding of molecular stability and potential binding interactions (Subasri et al., 2016).
Antitumor Activity
The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine derivatives, including the investigation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, underscore the potential of pyrimidin-2-yl thioacetamide analogs in cancer research. These compounds displayed potent anticancer activity on various human cancer cell lines, offering a foundation for the development of novel anticancer agents (Hafez & El-Gazzar, 2017).
Synthesis of Pyrimidinone Derivatives
Efforts in synthesizing pyrimidinone derivatives, such as through the two-step synthesis of (Z)-2-[2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives, highlight the chemical versatility and potential pharmaceutical applications of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide. This research contributes to the development of new methodologies for the synthesis of complex pyrimidinone compounds (Kobayashi et al., 2007).
Antimicrobial Activity
The synthesis and antimicrobial activity assessment of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material illustrate the potential of pyrimidin-2-yl thioacetamide analogs in addressing bacterial and fungal infections. These studies provide a framework for the development of new antimicrobial agents with improved efficacy (Hossan et al., 2012).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-oxo-6-propan-2-yl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-11(2)24-7-6-16-14(9-24)18(26)23-19(22-16)27-10-17(25)21-13-5-4-12(3)15(20)8-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWSSRJXJOAVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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